![molecular formula C27H24ClFN6O2S B2557763 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE CAS No. 893788-79-9](/img/structure/B2557763.png)
1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a chlorinated aromatic ring, and a piperazine moiety
Preparation Methods
The synthesis of 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. Commonly used reagents include hydrazine derivatives and quinazoline precursors.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base like pyridine.
Piperazine Coupling: The final step involves coupling the piperazine moiety to the triazoloquinazoline core, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Coupling Reactions: The piperazine moiety can participate in coupling reactions with various electrophiles, leading to the formation of new derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 1-[7-chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-fluorophenyl)piperazine exhibit significant anticancer properties. The triazoloquinazoline framework has been associated with the inhibition of various kinases involved in cancer progression, including Aurora kinases and FLT3 .
Table 1: Kinase Inhibition Studies
Compound | Target Kinase | Biological Activity |
---|---|---|
SC-69033 | Aurora Kinases | Inhibitory activity against cell proliferation |
SC-69033 | FLT3 | Implicated in hematological malignancies |
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. The presence of the sulfonamide group suggests potential interactions with various enzymes involved in metabolic pathways. Preliminary studies indicate that it could inhibit specific enzymes linked to inflammation and cell signaling .
Neuropharmacology
Due to the piperazine moiety, this compound may have applications in neuropharmacology. Piperazine derivatives are known for their effects on neurotransmitter systems, suggesting potential uses in treating neurological disorders such as anxiety or depression .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Such methods may include:
- Formation of the triazoloquinazoline core.
- Introduction of the piperazine ring.
- Functionalization to incorporate the chlorophenyl and dimethylbenzenesulfonyl groups.
Table 2: Synthetic Pathways
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Cyclization | Triazole precursors |
2 | Alkylation | Piperazine derivatives |
3 | Sulfonation | Dimethylbenzenesulfonyl chloride |
Case Studies
Several studies have explored the biological activities of similar compounds:
- A study on ethyl 1-[7-chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate demonstrated its ability to inhibit Aurora kinases effectively .
- Another investigation highlighted the anti-inflammatory properties linked to sulfonamide-containing compounds, suggesting that modifications to this compound could enhance its therapeutic profile .
Mechanism of Action
The mechanism of action of 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE can be compared with other triazoloquinazoline derivatives, such as:
- 7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
- 1,2,4-Benzothiadiazine-1,1-dioxide derivatives
These compounds share structural similarities but differ in their substituents and specific functional groups, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties and potential therapeutic benefits.
Biological Activity
The compound 1-[7-chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-fluorophenyl)piperazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C24H20ClN5O3S
- Molecular Weight : 493.97 g/mol
- CAS Number : 904584-39-0
The compound features a complex structure that integrates a piperazine ring with a triazoloquinazoline moiety and a sulfonyl group, which are known to influence its biological activity.
Anticonvulsant Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticonvulsant properties. In studies involving various models of seizure induction (e.g., maximal electroshock and pentylenetetrazole-induced seizures), certain analogs demonstrated effective seizure control. For instance, compounds related to the triazoloquinazoline framework have shown promise in reducing seizure frequency and severity in preclinical models .
CNS Depressant Effects
The compound has been evaluated for its central nervous system (CNS) depressant activity. In experimental models, it was found to exhibit sedative-hypnotic effects, suggesting potential utility in treating anxiety disorders or sleep disturbances. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Chlorine Atom : The presence of chlorine at the 7-position enhances lipophilicity and receptor binding affinity.
- Sulfonyl Group : The sulfonyl moiety contributes to the compound's ability to interact with various biological targets, possibly through enzyme inhibition mechanisms.
- Fluorophenyl Substitution : The fluorine atom in the phenyl group may improve metabolic stability and bioavailability .
Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant efficacy of various triazoloquinazoline derivatives in mice. The tested compound showed significant protective effects against induced seizures at doses ranging from 30 to 300 mg/kg. Notably, it outperformed several known anticonvulsants in terms of efficacy and safety profile .
Study 2: CNS Activity Assessment
In a separate investigation assessing CNS depressant effects, the compound was administered via intraperitoneal injection. Results indicated a dose-dependent increase in sedative effects measured by the actophotometer and forced swim tests. This suggests its potential as a therapeutic agent in managing conditions like insomnia or anxiety .
Comparative Analysis of Related Compounds
Compound Name | Anticonvulsant Activity | CNS Depressant Activity | Key Structural Features |
---|---|---|---|
Compound A | Moderate | High | Triazoloquinazoline core |
Compound B | High | Moderate | Sulfonamide group |
Target Compound | High | High | Chlorine and fluorine substituents |
Properties
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-5-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClFN6O2S/c1-17-7-9-20(15-18(17)2)38(36,37)27-26-30-25(21-16-19(28)8-10-23(21)35(26)32-31-27)34-13-11-33(12-14-34)24-6-4-3-5-22(24)29/h3-10,15-16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMXVSUUPCBRFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=CC=C6F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClFN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.